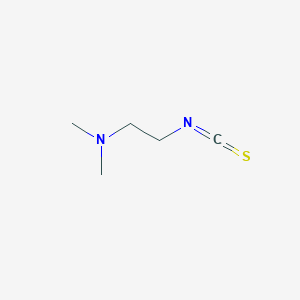

(2-Isothiocyanato-ethyl)-dimethyl-amine

Description

Significance of Isothiocyanates and Tertiary Amines in Synthetic Design

Isothiocyanates (R-N=C=S) are a well-established class of electrophilic compounds that readily react with a wide range of nucleophiles, most notably primary and secondary amines, to form thiourea (B124793) derivatives. nih.govresearchgate.netmdpi.com This reactivity is a cornerstone of their utility in the synthesis of a diverse array of heterocyclic compounds and has been exploited in various fields, including medicinal chemistry and materials science. mdpi.com The isothiocyanate group is also found in numerous naturally occurring compounds, many of which exhibit interesting biological activities. nih.gov

Tertiary amines, on the other hand, are highly valuable functional groups in organic synthesis, primarily for their basicity and nucleophilicity. eopcw.com They are widely employed as catalysts in a multitude of organic reactions, and their presence within a molecule can significantly influence its physical and chemical properties, including solubility and biological interactions. The dimethylamino group, in particular, is a common motif in many pharmaceutically active compounds. acs.org

The combination of both an isothiocyanate and a tertiary amine within the same molecular framework, as seen in (2-Isothiocyanato-ethyl)-dimethyl-amine, presents a unique set of opportunities for synthetic chemists. The tertiary amine can act as an internal catalyst for reactions involving the isothiocyanate group or can be utilized in subsequent transformation steps, allowing for the construction of complex molecules in a more streamlined fashion.

Historical Context of this compound in Chemical Literature

Given the commercial availability of the precursor N,N-dimethylethane-1,2-diamine, it is highly probable that the synthesis of this compound was first achieved through this classical route. The development of various desulfurizing agents over the years has further refined this process, making it a versatile and widely applicable method for the preparation of a broad range of isothiocyanates. nih.govnih.gov

Scope and Research Objectives for this compound Studies

The primary research interest in this compound stems from its potential as a bifunctional building block. Key research objectives for studies involving this compound would likely include:

Development of Novel Synthetic Methodologies: Exploring the unique reactivity of the compound to develop new synthetic routes to valuable chemical entities. This could involve intramolecular reactions where the tertiary amine influences the reactivity of the isothiocyanate, or tandem reactions where both functional groups participate in a sequential manner.

Synthesis of Heterocyclic Compounds: Utilizing the isothiocyanate moiety as a key electrophile for the construction of a wide variety of sulfur and nitrogen-containing heterocycles. The presence of the dimethylamino group could be exploited to modulate the properties of the final products.

Preparation of Functional Materials: Incorporating the this compound unit into polymers or other materials to impart specific functionalities. The tertiary amine could be used to tune the material's properties, such as its solubility, basicity, or ability to coordinate with metal ions.

Medicinal Chemistry Applications: Designing and synthesizing novel thiourea derivatives and other compounds with potential biological activity. The dimethylamino group is a common pharmacophore, and its inclusion could lead to compounds with interesting pharmacological profiles.

Compound Properties and Data

Below are tables summarizing the key properties of this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7097-89-4 | scbt.comchemicalbook.comechemi.com |

| Molecular Formula | C₅H₁₀N₂S | scbt.comechemi.com |

| Molecular Weight | 130.21 g/mol | scbt.com |

| Appearance | Not specified | |

| Boiling Point | 82-85 °C at 12 Torr | chemicalbook.com |

| Density | 0.96 g/cm³ (Predicted) | echemi.com |

| pKa | 8.51 (Predicted) | chemicalbook.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks | Source |

| ¹H NMR | Data not readily available in literature. Expected signals would include singlets for the dimethylamino protons and triplets for the ethyl chain protons. | docbrown.infodocbrown.info (General for dimethylamines) |

| ¹³C NMR | Data not readily available in literature. Expected signals would include a peak for the isothiocyanate carbon, and signals for the ethyl and methyl carbons. | docbrown.info (General for dimethylamines) |

| IR Spectroscopy | A strong, characteristic absorption band for the -N=C=S group is expected around 2000-2200 cm⁻¹. C-H and C-N stretching and bending vibrations would also be present. | docbrown.infonist.govdocbrown.info (General for isothiocyanates and amines) |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 130. Characteristic fragmentation patterns would involve cleavage of the ethyl chain. | docbrown.info (General for similar amines) |

Properties

IUPAC Name |

2-isothiocyanato-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S/c1-7(2)4-3-6-5-8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBOXPBFVNNCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397364 | |

| Record name | 2-Isothiocyanato-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7097-89-4 | |

| Record name | 2-Isothiocyanato-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-isothiocyanatoethyl)dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Isothiocyanato Ethyl Dimethyl Amine and Analogues

Established Synthetic Pathways to (2-Isothiocyanato-ethyl)-dimethyl-amine

The most common and historically significant methods for synthesizing isothiocyanates, including this compound, rely on the chemical transformation of the corresponding primary amine. These pathways are well-documented and offer reliable routes to the target compound.

Classical Approaches for Isothiocyanate and Amine Moiety Construction

The classical synthesis of alkyl isothiocyanates from primary amines is a robust and widely employed method. chemrxiv.org The most prevalent approach involves a two-step, one-pot procedure starting from the corresponding primary amine, in this case, N,N-dimethylethylenediamine. nih.govcbijournal.com This process begins with the in-situ formation of a dithiocarbamate (B8719985) salt. The primary amine is reacted with carbon disulfide (CS₂) in the presence of a base, such as triethylamine (B128534) (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃). cbijournal.comnih.gov This intermediate dithiocarbamate salt is then treated with a desulfurizing agent to induce the elimination of a sulfur-containing byproduct and form the isothiocyanate group. chemrxiv.org

A variety of desulfurizing agents have been historically used, with one of the most common being ethyl chloroformate. The reaction of the dithiocarbamate salt with ethyl chloroformate leads to the formation of the desired isothiocyanate. Another classical reagent is thiophosgene (B130339) (CSCl₂). moltuslab.com While effective, the high toxicity of thiophosgene has led to a decline in its use in favor of safer alternatives. chemrxiv.org

A representative classical synthesis of an analogue, N,N-dimethyl-5-[[[2-(isothiocyanato)ethyl]thio]methyl]furanmethanamine, involves reacting the precursor amine with carbon disulfide in the presence of sodium hydroxide, followed by treatment with ethyl chloroformate. This method highlights the fundamental steps applicable to the synthesis of this compound.

Optimization of Reaction Conditions for this compound Synthesis

Significant research has been dedicated to optimizing the classical synthesis of isothiocyanates to improve yields, reduce reaction times, and enhance product purity. Key parameters that are often adjusted include the choice of base, solvent, and desulfurizing agent. For instance, strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be highly effective in promoting the initial dithiocarbamate formation. nih.gov

The selection of the desulfurizing agent is also critical. While ethyl chloroformate is traditional, other reagents have been developed to offer milder conditions or simpler workups. Tosyl chloride, for example, can be used to mediate the decomposition of the in-situ generated dithiocarbamate salt. nih.gov More modern desulfurizing agents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), have been shown to be highly efficient, even allowing for the reaction to be carried out under microwave irradiation to accelerate the process. nih.gov

The reaction solvent also plays a crucial role. While dichloromethane (B109758) (DCM) is commonly used, the development of protocols in aqueous media represents a significant step towards more environmentally friendly processes. nih.gov The optimization of these conditions for a range of aliphatic isothiocyanates has demonstrated that high yields can be achieved through careful selection of reagents and reaction parameters. nih.gov

Table 1: Optimization of Reaction Conditions for a Model Aliphatic Isothiocyanate Synthesis

| Entry | Base (equiv.) | Desulfurizing Agent (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Et₃N (4) | DMT/NMM/TsO⁻ (1) | DCM | 90 | 3 | 90 |

| 2 | NMM (4) | DMT/NMM/TsO⁻ (1) | DCM | 90 | 3 | 86 |

| 3 | Et₃N (3) | DMT/NMM/TsO⁻ (1.3) | H₂O | 90 | 3 | 89 |

| 4 | DBU (3) | DMT/NMM/TsO⁻ (1) | DCM | 90 | 3 | 71 |

Novel Synthetic Strategies for this compound

In recent years, the development of new synthetic methods has been driven by the principles of green chemistry and the desire for more efficient and sustainable processes. These novel strategies often involve alternative reagents, catalysts, and reaction media.

Exploration of Green Chemistry Principles in this compound Synthesis

A key focus of green chemistry is the reduction of hazardous waste and the use of environmentally benign solvents. In the context of isothiocyanate synthesis, significant progress has been made in developing methods that use water as the solvent. nih.gov A one-pot protocol has been established where a primary amine is reacted with carbon disulfide in an aqueous solution of potassium carbonate. The resulting dithiocarbamate intermediate is then treated with a desulfurizing agent like cyanuric chloride (TCT) to afford the isothiocyanate in high yield. nih.gov This approach avoids the use of volatile organic solvents and simplifies the workup procedure. cbijournal.com

Another green approach involves the use of elemental sulfur as the sulfur source. This avoids the use of more toxic sulfur-containing reagents like carbon disulfide or thiophosgene. One such method involves the sulfurization of isocyanides, which can be catalyzed by amines, to produce isothiocyanates. This strategy is particularly attractive as elemental sulfur is an abundant and low-cost industrial byproduct.

Chemoenzymatic and Biocatalytic Routes to this compound Precursors

While the direct enzymatic synthesis of isothiocyanates is not a common strategy, chemoenzymatic and biocatalytic methods hold significant promise for the synthesis of the key precursor, N,N-dimethylethylenediamine. The use of enzymes in chemical synthesis offers advantages such as high selectivity, mild reaction conditions, and reduced environmental impact.

Transaminases are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. These enzymes are increasingly being used for the asymmetric synthesis of chiral amines. While the synthesis of a non-chiral diamine like N,N-dimethylethylenediamine does not require stereoselectivity, the principles of biocatalytic amination can be applied. Engineered transaminases have shown the ability to aminate a variety of substrates, and it is conceivable that a biocatalytic route could be developed starting from a suitable carbonyl precursor. This would represent a significant advancement in the green synthesis of the diamine precursor.

Precursor Chemistry and Intermediate Reactivity in this compound Production

The successful synthesis of this compound is highly dependent on the chemistry of its precursors and the reactivity of the intermediates formed during the reaction. The primary precursor is N,N-dimethylethylenediamine, a diamine with one primary and one tertiary amino group. For the synthesis of the target isothiocyanate, the reaction must be selective for the primary amine.

The key intermediate in the classical synthesis is the dithiocarbamate salt, formed by the nucleophilic attack of the primary amine on carbon disulfide. The stability and reactivity of this intermediate are influenced by the reaction conditions, particularly the base and solvent used. The subsequent desulfurization step is an elimination reaction that proceeds via an activated intermediate, the nature of which depends on the desulfurizing agent employed. For example, when using ethyl chloroformate, a thiocarbonyl intermediate is formed, which then eliminates to give the isothiocyanate. The understanding and control of the reactivity of these intermediates are crucial for achieving high yields and purity of the final product.

Chemical Reactivity and Mechanistic Investigations of 2 Isothiocyanato Ethyl Dimethyl Amine

Nucleophilic Addition Reactions of the Isothiocyanate Group in (2-Isothiocyanato-ethyl)-dimethyl-amine

The isothiocyanate group (–N=C=S) is a heteroallene characterized by a central electrophilic carbon atom. This electrophilicity makes it highly susceptible to attack by a wide range of nucleophiles. nih.gov This reactivity is a cornerstone of the chemistry of this compound.

The primary reaction pathway for the isothiocyanate moiety is nucleophilic addition. This reaction is fundamental in synthetic organic chemistry for the formation of thioureas, thiocarbamates, and dithiocarbamates.

Reaction with Amines: this compound readily reacts with primary and secondary amines to form N,N'-disubstituted or N,N',N'-trisubstituted thioureas, respectively. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the central carbon of the isothiocyanate group. rsc.orgresearchgate.netresearchgate.net For example, the reaction with a generic primary amine (R-NH₂) yields a substituted thiourea (B124793) derivative. These reactions can sometimes be catalyzed by a second molecule of the amine, which facilitates a key proton transfer step in the mechanism. rsc.org

Reaction with Alcohols: In the presence of a base or under thermal conditions, alcohols can add across the C=N bond of the isothiocyanate group. This reaction yields thiocarbamates (also known as thiourethanes). nih.gov The process is analogous to the reaction with amines, with the oxygen atom of the alcohol acting as the nucleophile.

Reaction with Thiols: Thiols, being potent nucleophiles, react with isothiocyanates to produce dithiocarbamates. nih.gov This reaction is typically efficient and proceeds via the attack of the sulfur atom of the thiol on the electrophilic carbon of the –N=C=S group.

The general products of these nucleophilic addition reactions are summarized in the table below.

| Nucleophile | Generic Formula | Product Class | Generic Product Structure |

| Primary Amine | R-NH₂ | Thiourea | (CH₃)₂N-CH₂-CH₂-NH-C(S)-NH-R |

| Alcohol | R-OH | Thiocarbamate | (CH₃)₂N-CH₂-CH₂-NH-C(S)-O-R |

| Thiol | R-SH | Dithiocarbamate (B8719985) | (CH₃)₂N-CH₂-CH₂-NH-C(S)-S-R |

This table illustrates the expected products from the reaction of this compound with common nucleophiles.

The π-systems within the isothiocyanate group (C=N and C=S) can participate in cycloaddition reactions, acting as a dipolarophile or dienophile. These reactions are valuable for constructing heterocyclic rings. Isothiocyanates can undergo various modes of cycloaddition, including [2+2], [4+2], and [6+2] reactions, depending on the reaction partner. acs.orgnih.govyoutube.comnih.gov

For example, in a [4+2] cycloaddition (Diels-Alder type reaction), an isothiocyanate can react with a 1,3-diene. In this scenario, the C=S double bond of the isothiocyanate typically serves as the dienophile, reacting with the diene to form a six-membered heterocyclic ring. The reaction conditions, such as temperature (thermal) or light (photochemical), and the electronic nature of the substrates determine the feasibility and stereochemical outcome of the cycloaddition. youtube.com While specific studies on the cycloaddition reactions of this compound are not prevalent, its isothiocyanate group is expected to exhibit this characteristic reactivity with suitable dienes and other π-systems.

Reactivity of the Tertiary Amine Functionality in this compound

The dimethylamino group is a tertiary amine, which possesses a lone pair of electrons on the nitrogen atom. This makes it both a nucleophile and a Brønsted-Lowry base.

A hallmark reaction of tertiary amines is quaternization, an N-alkylation process that forms a quaternary ammonium (B1175870) salt. wikipedia.org This occurs when the amine reacts with an alkyl halide via an SN2 mechanism. masterorganicchemistry.comresearchgate.net The lone pair on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. masterorganicchemistry.com

The reaction of this compound with an alkyl halide (e.g., methyl iodide or ethyl bromide) would yield a quaternary ammonium salt, where the nitrogen atom becomes permanently positively charged and bonded to four carbon atoms. d-nb.inforesearchgate.net Such reactions are often exothermic and can be driven to completion with an excess of the alkylating agent. masterorganicchemistry.comgoogle.com

| Alkylating Agent | Formula | Product Class | Generic Product Structure |

| Methyl Iodide | CH₃I | Quaternary Ammonium Iodide | [(CH₃)₃N⁺-CH₂-CH₂-NCS] I⁻ |

| Ethyl Bromide | CH₃CH₂Br | Quaternary Ammonium Bromide | [(CH₃)₂N⁺(CH₂CH₃)-CH₂-CH₂-NCS] Br⁻ |

| Benzyl Chloride | C₆H₅CH₂Cl | Quaternary Ammonium Chloride | [(CH₃)₂N⁺(CH₂C₆H₅)-CH₂-CH₂-NCS] Cl⁻ |

This table shows representative quaternization reactions of the tertiary amine functionality in this compound.

Furthermore, the tertiary amine can function as a catalyst. In the context of the molecule itself, it can act as an intramolecular base or nucleophilic catalyst, potentially influencing reactions at the isothiocyanate center. Externally, it can mediate reactions in a mixture, such as promoting the polymerization of other monomers or facilitating base-catalyzed condensations.

The presence of the dimethylamino group on the same molecule as the isothiocyanate group can modulate the latter's reactivity through electronic and steric effects. Although separated by an ethylene (B1197577) bridge, the electron-donating inductive effect of the alkylamino group can influence the electron density of the isothiocyanate moiety. This effect may slightly increase the nucleophilicity of the sulfur and nitrogen atoms of the –N=C=S group while marginally decreasing the electrophilicity of the central carbon atom.

Studies on substituted aryl isothiocyanates have shown that electron-donating groups on the aromatic ring can affect the rate of nucleophilic attack. rsc.orgacs.org Similarly, the dimethylamino group in this compound is expected to influence its reaction kinetics compared to a simple alkyl isothiocyanate. The proximity of the amine could also lead to intramolecular cyclization reactions under certain conditions, where the amine's lone pair attacks the isothiocyanate carbon to form a cyclic thiourea derivative, although this is more common with primary or secondary amines.

Mechanistic Studies of Reactions Involving this compound

Mechanistic investigations into the reactions of isothiocyanates provide a deeper understanding of their reactivity.

The nucleophilic addition of an amine to an isothiocyanate, known as aminolysis, has been shown to proceed via a multi-step mechanism. rsc.org The initial step is the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate, forming a zwitterionic tetrahedral intermediate. This intermediate is typically unstable. The subsequent and often rate-determining step is a prototropic rearrangement (proton transfer) to yield the stable thiourea product. Kinetic studies have revealed that this proton transfer can be catalyzed by a second molecule of the reacting amine, leading to kinetic profiles that are second-order in amine concentration. rsc.org A similar stepwise mechanism involving an initial nucleophilic attack followed by rearrangement is proposed for reactions with alcohols and thiols. rsc.orgnih.gov

The mechanism of cycloaddition reactions can be either concerted or stepwise. acs.org In a concerted pathway, all bond-forming and bond-breaking occurs in a single transition state. In a stepwise mechanism, a diradical or zwitterionic intermediate is formed first, which then cyclizes. The preferred pathway often depends on factors such as the polarity of the solvent and the electronic nature of the reactants. acs.org For instance, cycloadditions of nitrones with isocyanates have been computationally shown to favor concerted mechanisms in nonpolar solvents and stepwise mechanisms in polar solvents. acs.org

Kinetic Analysis of Isothiocyanate Transformations

Detailed kinetic studies specifically on this compound are not extensively documented in publicly available literature. However, the reactivity of the isothiocyanate functional group is well-established, allowing for a kinetic analysis based on analogous aliphatic isothiocyanates. The primary transformations of interest include reactions with nucleophiles, such as amines and water (hydrolysis), and potential intramolecular cyclization.

The reaction of isothiocyanates with primary and secondary amines to form thiourea derivatives is a cornerstone of their chemistry. The rate of this reaction is dependent on several factors, including the nucleophilicity of the amine, the solvent, and the pH of the medium. For aliphatic isothiocyanates, the reaction with amines is generally a second-order process, first order in both the isothiocyanate and the amine. The reaction rate is significantly influenced by the basicity of the reacting amine; however, at very high pH values, the concentration of the protonated, non-nucleophilic amine can decrease, potentially slowing the reaction. A pH range of 9-11 is often optimal for the reaction of isothiocyanates with amines. researchgate.net

Hydrolysis of aliphatic isothiocyanates in aqueous media is generally a slow process but can be accelerated under acidic conditions. The reaction proceeds through the formation of an unstable thiocarbamic acid intermediate, which then decomposes to yield the corresponding amine and carbonyl sulfide. Studies on the acid-catalyzed hydrolysis of various aliphatic isothiocyanates have shown that the reaction rate is dependent on the acid concentration. rsc.orgpsu.edu Electron-releasing groups on the alkyl chain can slightly increase the rate of hydrolysis. psu.edu

A key reactive pathway for this compound is intramolecular cyclization. The presence of the nucleophilic dimethylamino group in proximity to the electrophilic isothiocyanate carbon facilitates an intramolecular nucleophilic attack. This type of reaction, known as a 5-endo-dig cyclization, can lead to the formation of a five-membered cyclic thiourea derivative. nih.gov The kinetics of such intramolecular reactions are typically first-order and are often significantly faster than their intermolecular counterparts due to the high effective concentration of the nucleophile.

Table 1: Representative Kinetic Parameters for Reactions of Aliphatic Isothiocyanates

| Reaction Type | Reactants | Solvent | Approximate Rate Constant (k) | Temperature (°C) |

| Aminolysis | Alkyl isothiocyanate + Primary Amine | Dichloromethane (B109758) | 10⁻² - 10⁻¹ M⁻¹s⁻¹ | 25 |

| Hydrolysis (Acid-Catalyzed) | Alkyl isothiocyanate + H₂O | 6.0 M HClO₄ | 10⁻⁵ - 10⁻⁴ s⁻¹ | 50 |

| Intramolecular Cyclization | Amino-isothiocyanate | Aprotic Solvent | 10⁻³ - 10⁻² s⁻¹ | 25 |

Note: The data in this table are generalized from studies on various aliphatic isothiocyanates and are intended to be illustrative of the expected reactivity of this compound. Specific values for the target compound are not available.

Elucidation of Transition States and Reaction Intermediates

The mechanistic pathways of isothiocyanate reactions have been investigated through both experimental and computational methods. The elucidation of transition states and intermediates provides a deeper understanding of the factors controlling reactivity.

In the reaction of an isothiocyanate with an amine, the initial step is the nucleophilic attack of the amine nitrogen on the central carbon atom of the isothiocyanate group. This leads to a zwitterionic tetrahedral intermediate. This intermediate is typically short-lived and rapidly undergoes a proton transfer, either directly or mediated by other molecules in the reaction mixture, to form the stable thiourea product. Computational studies on similar addition reactions have helped to map the potential energy surface and identify the transition state, which resembles the tetrahedral intermediate.

The acid-catalyzed hydrolysis of aliphatic isothiocyanates is proposed to proceed through a transition state involving the simultaneous protonation of the isothiocyanate nitrogen and the nucleophilic attack of a water molecule at the carbon center. rsc.orgpsu.edu This concerted mechanism leads to the formation of a protonated thiocarbamic acid intermediate. This intermediate is unstable and readily decomposes.

For the intramolecular cyclization of this compound, the reaction is expected to proceed through a cyclic transition state. The dimethylamino group acts as the internal nucleophile, attacking the electrophilic carbon of the isothiocyanate. The geometry of the molecule favors the formation of a five-membered ring. The transition state would involve the partial formation of the new nitrogen-carbon bond and a constrained cyclic conformation. The resulting product is a cyclic thiourea. Studies on analogous amino isothiocyanates have shown that 5-endo-dig cyclizations are kinetically favored, leading to the formation of five-membered rings over other possibilities. nih.gov

Table 2: Key Intermediates and Transition States in the Reactions of this compound

| Reaction Pathway | Intermediate Species | Transition State Characteristics |

| Reaction with Amines | Zwitterionic tetrahedral adduct | Partial bond formation between the external amine nitrogen and the isothiocyanate carbon. |

| Acid-Catalyzed Hydrolysis | Protonated thiocarbamic acid | Cyclic structure involving the isothiocyanate, a water molecule, and a proton. |

| Intramolecular Cyclization | None (concerted) | Constrained, five-membered ring structure with partial bond formation between the internal dimethylamino nitrogen and the isothiocyanate carbon. |

Note: The descriptions in this table are based on established mechanisms for isothiocyanate reactions and are inferred for this compound.

Derivatization and Structural Modification of 2 Isothiocyanato Ethyl Dimethyl Amine

Synthesis of Thiourea (B124793) and Thioamide Derivatives from (2-Isothiocyanato-ethyl)-dimethyl-amine

The reaction of isothiocyanates with primary or secondary amines is a fundamental and highly efficient method for the synthesis of unsymmetrical thiourea derivatives. tue.nlscbt.com This reaction typically proceeds via the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. nih.govacs.org It is a versatile reaction that can be carried out under various conditions, including at room temperature and in different solvents like acetone (B3395972) or dichloromethane (B109758). tue.nlmdpi.com

In the context of this compound, it would be expected to react readily with a diverse range of primary and secondary amines to yield the corresponding N,N'-substituted thiourea derivatives. The general reaction scheme would involve the amine's nitrogen atom attacking the isothiocyanate's carbon atom.

Hypothetical Reaction Data for Thiourea Synthesis:

While no specific experimental data for this compound is available, a hypothetical data table can be constructed based on general knowledge of thiourea synthesis. tue.nl

| Amine Reactant | Product | Potential Solvent | Expected Yield Range |

| Aniline | 1-(2-(Dimethylamino)ethyl)-3-phenylthiourea | Acetone | High |

| Benzylamine | 1-Benzyl-3-(2-(Dimethylamino)ethyl)thiourea | Dichloromethane | High |

| Morpholine | 4-((2-(Dimethylamino)ethyl)carbamothioyl)morpholine | Ethanol | Moderate to High |

Similarly, thioamides can be synthesized through various methods, including the reaction of isothiocyanates with certain nucleophiles or via multi-component reactions. uva.nlunibo.itguidechem.com For instance, the Willgerodt-Kindler reaction, which typically involves a ketone, an amine, and elemental sulfur, is a classic method for thioamide synthesis. mdpi.com Although direct synthesis of thioamides from this compound is less common than thiourea formation, it could potentially be achieved through specific synthetic routes.

Cyclization Reactions to Form Heterocyclic Compounds from this compound

Isothiocyanates are valuable precursors for the synthesis of a variety of sulfur-containing heterocyclic compounds. echemi.com The intramolecular or intermolecular reaction of the isothiocyanate group with another functional group can lead to the formation of rings of different sizes.

Formation of Thiazolidines, Thiazolines, and Other Sulfur-Containing Heterocycles

The synthesis of thiazolidines and thiazolines often involves the reaction of isothiocyanates with compounds containing both an amino and a hydroxyl or thiol group. For example, the reaction of an isothiocyanate with a β-aminoalcohol can lead to the formation of a thiazolidin-2-one derivative. The synthesis of 2-iminothiazolidines has been achieved through the reaction of isothiocyanates with aziridines. tue.nl Thiazolines can be synthesized from the reaction of thioamides with α-haloketones (Hantzsch thiazole (B1198619) synthesis), and since isothiocyanates are precursors to thioamides, this provides an indirect route. nih.govmdpi.comuva.nl

For this compound, cyclization could be envisaged by reacting it with bifunctional reagents. For instance, reaction with ethanolamine (B43304) could potentially lead to a hydroxyethyl-substituted thiourea which might then be cyclized to a thiazolidine (B150603) derivative under appropriate conditions. However, no specific studies demonstrating these cyclizations for this compound have been reported.

Development of Bicyclic and Polycyclic Systems Incorporating the this compound Scaffold

The inherent reactivity of the isothiocyanate group also allows for its incorporation into more complex bicyclic and polycyclic systems. This can be achieved through domino reactions or multi-component reactions where the initial thiourea or thioamide adduct undergoes further intramolecular cyclization. For example, visible-light-mediated cyclization-desulfurization reactions between 2-hydrazinopyridine (B147025) and isothiocyanates have been used to synthesize 3-amino- tue.nlscbt.comgoogle.com-triazolo[4,3-a]pyridine derivatives. acs.org

Applying such a strategy to this compound could theoretically lead to novel bicyclic systems containing the dimethylaminoethyl moiety. The tertiary amine group within the molecule could also potentially participate in or influence these cyclization reactions. Despite these possibilities, the scientific literature does not currently contain reports on the synthesis of bicyclic or polycyclic systems derived from this compound.

Polymerization Studies Utilizing this compound as a Monomer

The bifunctional nature of molecules containing an isothiocyanate group and another reactive site makes them potential monomers for polymerization reactions.

Investigation of Polymer Properties and Architectural Control

The properties of polymers are intrinsically linked to the structure of their monomer units. If polymers were to be synthesized from this compound or a related monomer, the presence of the dimethylamino group would be expected to influence properties such as solubility, thermal stability, and mechanical strength. The tertiary amine could also provide sites for post-polymerization modification or for influencing the polymer's behavior in response to pH changes. However, in the absence of any reported polymerization studies with this specific monomer, any discussion of polymer properties remains entirely speculative.

Applications of 2 Isothiocyanato Ethyl Dimethyl Amine in Advanced Organic Synthesis

(2-Isothiocyanato-ethyl)-dimethyl-amine as a Building Block in Complex Molecule Synthesis

The unique combination of a reactive electrophilic isothiocyanate and a tertiary amine within the same molecule makes this compound a valuable starting material for the synthesis of diverse and complex molecular architectures, particularly nitrogen- and sulfur-containing heterocycles.

Total Synthesis Strategies Utilizing this compound Scaffolds

The isothiocyanate group is a well-established precursor for a variety of heterocyclic systems. google.comchemrxiv.org The reaction of this compound with binucleophilic reagents can lead to the formation of five- or six-membered rings, which can serve as core structures in the total synthesis of natural products and pharmaceutically active compounds.

For instance, reaction with amino acids could potentially lead to the formation of substituted thiohydantoins, a class of compounds with a range of biological activities. The dimethylamino group, while generally unreactive under these conditions, could influence the reactivity and solubility of the intermediates and final products.

A hypothetical reaction scheme illustrating the potential of this compound in heterocyclic synthesis is presented below:

Interactive Data Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant | Potential Heterocyclic Product | Key Reaction Type |

| Amino Acid | Substituted Thiohydantoin | Cyclocondensation |

| Hydrazine derivative | Aminothiourea, potentially cyclizing to a triazolethione | Addition-Cyclization |

| Guanidine derivative | Substituted Thiouracil | Cyclocondensation |

Stereoselective Transformations Mediated by this compound Derivatives

While this compound itself is achiral, it can be readily converted into chiral derivatives that may serve as mediators in stereoselective transformations. The introduction of a chiral center can be achieved through the reaction of the isothiocyanate group with a chiral amine or alcohol. The resulting chiral thiourea (B124793) or thiocarbamate can then be employed as a chiral auxiliary or as a directing group in subsequent reactions.

For example, the reaction with a chiral amino alcohol could yield a chiral thiourea derivative. The stereochemistry of this newly formed derivative could influence the facial selectivity of reactions at a prochiral center within the same molecule or in an intermolecular reaction.

Role of this compound in Catalyst Design and Ligand Synthesis

The presence of both a potential ligand-forming group (after transformation of the isothiocyanate) and a coordinating tertiary amine makes this compound an attractive scaffold for the development of novel catalysts.

Derivatization for Organocatalysis and Metal Catalysis

Thiourea derivatives have emerged as a significant class of organocatalysts, capable of activating substrates through hydrogen bonding. scispace.comnih.govwikipedia.org this compound can be readily converted into a wide range of thiourea derivatives by reaction with primary or secondary amines. The resulting thioureas, bearing a dimethylamino group, could function as bifunctional organocatalysts, where the thiourea moiety acts as a hydrogen-bond donor and the dimethylamino group as a Brønsted or Lewis base.

In the realm of metal catalysis, the dimethylamino group can coordinate to a metal center, while the isothiocyanate can be transformed into a variety of other donor groups (e.g., a thiolate or a thio-ligand), leading to the formation of bifunctional or pincer-type ligands. nih.govmdpi.com These ligands can stabilize transition metal complexes and modulate their catalytic activity.

Interactive Data Table 2: Potential Catalyst Structures Derived from this compound

| Catalyst Type | Derivatization Strategy | Potential Application |

| Bifunctional Organocatalyst | Reaction with an amine to form a thiourea | Asymmetric Michael additions, Aldol reactions |

| Metal Complex with Bifunctional Ligand | Reaction with a thiol-containing amine, followed by metallation | Cross-coupling reactions, hydrogenation |

Chiral Ligand Synthesis Based on the this compound Backbone

The synthesis of chiral ligands is crucial for asymmetric catalysis. researchgate.net The isothiocyanate functionality of this compound provides a convenient handle for the introduction of chirality. Reaction with a chiral amine, for instance, would yield a chiral thiourea. The resulting molecule, possessing a chiral thiourea moiety and a dimethylamino group, could act as a chiral N,N,S-tridentate ligand for various transition metals.

The synthesis of such ligands is often straightforward, making this a potentially attractive route to novel chiral catalysts. The distance between the chiral center and the coordinating nitrogen and sulfur atoms can be precisely controlled, which is a key factor in the design of effective chiral ligands.

Development of Functional Materials Incorporating this compound Moieties

The reactivity of the isothiocyanate group also lends itself to the development of novel functional materials, including polymers and surface-modified materials. Isothiocyanates can undergo polymerization or be grafted onto existing polymer backbones. mdpi.comacs.orgacs.org

The incorporation of the this compound moiety into a polymer could introduce several desirable properties. The dimethylamino groups could serve as sites for post-polymerization modification, for quaternization to create cationic polymers, or as acid-scavengers. The sulfur atoms in the polymer backbone, resulting from the polymerization of the isothiocyanate group, could enhance the refractive index of the material.

Furthermore, the ability of the isothiocyanate group to react with amine or thiol groups on surfaces could be exploited to functionalize materials such as silica (B1680970) gel or gold nanoparticles, creating stationary phases for chromatography or novel sensory materials.

Supramolecular Assemblies and Smart Materials

The formation of supramolecular polymers often relies on directional and reversible non-covalent interactions, such as hydrogen bonding. acs.orgacademie-sciences.fr The isothiocyanate group can be converted to a thiourea, which is a strong hydrogen bond donor, making it a candidate for building self-assembling systems. academie-sciences.fr The tertiary amine within the same molecule could potentially participate in these interactions or provide a stimulus-responsive handle, for example, to pH changes. nih.govnih.govmdpi.com Materials that respond to external stimuli are a cornerstone of smart material design. nih.govnih.govmdpi.com While the general utility of isothiocyanates and amines in these areas is established acs.orgnih.govnih.govnih.govmdpi.com, there is no specific research applying this compound to these ends.

Theoretical and Computational Chemistry Studies of 2 Isothiocyanato Ethyl Dimethyl Amine

Quantum Chemical Calculations of Electronic Structure and Bonding in (2-Isothiocyanato-ethyl)-dimethyl-amine

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations can provide a detailed picture of electron distribution and bonding.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized on the dimethylamino group, specifically the lone pair of electrons on the nitrogen atom. This makes the tertiary amine group the primary site for protonation and reaction with electrophiles. The LUMO, on the other hand, is anticipated to be centered on the isothiocyanate group (-N=C=S). Studies on simpler isothiocyanates, like methyl isothiocyanate, show that the LUMO is an anti-bonding π* orbital with significant contributions from the carbon and sulfur atoms of the N=C=S moiety. This indicates that the carbon atom of the isothiocyanate is the primary electrophilic site, susceptible to attack by nucleophiles.

The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Illustrative Data for a Related Compound (Methyl Isothiocyanate)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -9.5 | Localized on the N=C=S group and methyl group |

| LUMO | -1.2 | Centered on the C=S bond of the isothiocyanate group |

| HOMO-LUMO Gap | 8.3 | Indicates relatively high kinetic stability |

Note: This data is for methyl isothiocyanate and serves as an illustrative example. The actual values for this compound would differ due to the presence of the dimethylaminoethyl group.

Charge Distribution and Electrostatic Potential Mapping

The charge distribution within this compound is highly influenced by the different electronegativities of the atoms present. The nitrogen atom of the dimethylamino group is expected to have a partial negative charge due to its lone pair and higher electronegativity compared to the adjacent carbon atoms.

The isothiocyanate group exhibits a more complex charge distribution. The nitrogen atom is generally less electronegative than the sulfur atom, and the central carbon atom is bonded to both. This results in a significant dipole moment for the N=C=S group.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the ESP map would likely show a region of negative potential (typically colored red) around the nitrogen atom of the dimethylamino group, highlighting its nucleophilic character. Conversely, a region of positive potential (typically colored blue) would be expected around the carbon atom of the isothiocyanate group, confirming its electrophilic nature. The sulfur atom would also exhibit a region of negative potential.

Computational Modeling of Reaction Pathways Involving this compound

Computational modeling allows for the investigation of reaction mechanisms, including the identification of intermediates and transition states.

Transition State Characterization for Key Transformations

A common reaction of isothiocyanates is the addition of a nucleophile to the electrophilic carbon atom. For this compound, a key transformation would be its reaction with a primary or secondary amine to form a thiourea (B124793) derivative.

Computational studies can model this reaction by locating the transition state structure. The transition state would likely involve the nucleophilic attack of the amine on the isothiocyanate carbon, with the simultaneous breaking of the C=S π-bond and formation of the new C-N bond. The geometry and energy of this transition state determine the reaction's activation energy and, consequently, its rate.

Solvent Effects on Reactivity and Selectivity

The solvent in which a reaction is carried out can significantly influence its rate and outcome. Computational models can account for solvent effects using either implicit or explicit solvent models.

For reactions involving a polar molecule like this compound, a polar solvent would be expected to stabilize the charged or highly polar transition state of a nucleophilic addition reaction, thereby increasing the reaction rate. For instance, the reaction to form a thiourea would likely be faster in a polar protic solvent, which can also help in proton transfer steps.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexible ethyl chain in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space.

Computational methods can systematically rotate the single bonds in the molecule to map out the potential energy surface and identify the low-energy conformers. For this compound, key rotations would be around the C-C and C-N bonds of the ethylenediamine (B42938) backbone. The relative energies of these conformers would be influenced by steric hindrance between the dimethylamino and isothiocyanato groups, as well as potential intramolecular interactions.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in a given environment (e.g., in a solvent). An MD simulation would show how the molecule flexes and changes its conformation over time, providing a more realistic picture of its behavior than a static conformational analysis. This can be particularly important in understanding how the molecule might interact with a binding site on a protein or other biological macromolecule.

Advanced Analytical Methodologies for Research on 2 Isothiocyanato Ethyl Dimethyl Amine

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Contexts

Spectroscopic methods are indispensable tools in the analysis of (2-Isothiocyanato-ethyl)-dimethyl-amine, providing detailed information about its molecular structure and functional groups.

Advanced NMR Spectroscopic Applications (2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. While standard 1D ¹H and ¹³C NMR provide fundamental information, advanced techniques offer deeper insights.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning proton and carbon signals. For this compound, COSY spectra would reveal the coupling between the protons of the ethyl chain. HSQC would correlate the protons directly attached to carbons, and HMBC would show long-range couplings, for instance, between the protons of the methyl groups and the adjacent carbon of the ethyl chain, or between the ethyl protons and the isothiocyanate carbon.

A significant challenge in the ¹³C NMR of isothiocyanates is the characteristic broadness or even "near-silence" of the isothiocyanate carbon signal (-N=C=S). nih.govglaserchemgroup.commst.edu This phenomenon is attributed to the quadrupolar relaxation effect of the nitrogen atom and the structural flexibility around the isothiocyanate group. nih.govglaserchemgroup.commst.edu HMBC experiments can be particularly useful in identifying this otherwise elusive carbon signal by observing its correlation with nearby protons. glaserchemgroup.com

Solid-State NMR: While less common for this type of compound unless studying its properties in a solid matrix or as part of a polymer, solid-state NMR could provide information on the conformation and packing of this compound in the solid phase.

Expected NMR Data: Based on the structure of this compound and typical chemical shifts for similar functional groups, the following table outlines the anticipated NMR data.

| Atom | Technique | Expected Chemical Shift (δ) / ppm | Notes |

| H (N-CH₃) | ¹H NMR | ~2.2-2.4 | Singlet, integrating to 6H. |

| H (-CH₂-N) | ¹H NMR | ~2.5-2.7 | Triplet, coupling to the adjacent CH₂ group. |

| H (-CH₂-NCS) | ¹H NMR | ~3.5-3.7 | Triplet, coupling to the adjacent CH₂ group. |

| C (N-CH₃) | ¹³C NMR | ~45 | |

| C (-CH₂-N) | ¹³C NMR | ~55-60 | |

| C (-CH₂-NCS) | ¹³C NMR | ~30-35 | |

| C (-NCS) | ¹³C NMR | ~125-135 | Often a broad signal, may be difficult to observe. nih.govglaserchemgroup.commst.edu |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is pivotal for identifying the key functional groups within this compound. nih.govnih.gov

FT-IR Spectroscopy: The most prominent feature in the FT-IR spectrum of an isothiocyanate is the strong and characteristic asymmetric stretching vibration of the -N=C=S group, which typically appears in the region of 2050-2150 cm⁻¹. researchgate.net Other important absorptions would include C-H stretching vibrations from the ethyl and methyl groups around 2800-3000 cm⁻¹, and C-N stretching vibrations in the fingerprint region. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric stretch of the isothiocyanate group is often more prominent in the Raman spectrum than in the IR. This technique is particularly useful for studying the molecule in aqueous solutions due to the weak Raman scattering of water.

Key Vibrational Frequencies: The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Intensity |

| -N=C=S | Asymmetric Stretch | 2050 - 2150 | Weak | Strong, Broad |

| -N=C=S | Symmetric Stretch | Weak | 1000 - 1200 | Strong |

| C-H (Aliphatic) | Stretch | 2800 - 3000 | 2800 - 3000 | Medium to Strong |

| C-N (Amine) | Stretch | 1020 - 1250 | 1020 - 1250 | Medium |

| CH₂ | Bend (Scissoring) | ~1465 | ~1465 | Medium |

Mass Spectrometry (HRMS, MS/MS) for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. researchgate.net

HRMS: For this compound (C₅H₁₀N₂S), the expected exact mass can be calculated and compared with the experimental value to confirm its identity with high confidence.

MS/MS: Tandem mass spectrometry (MS/MS) is invaluable for structural elucidation by analyzing the fragmentation of a selected parent ion. For this compound, common fragmentation pathways would likely involve the cleavage of the C-C and C-N bonds. A prominent fragment would be expected from the loss of the isothiocyanate group or from the cleavage of the ethyl chain, leading to the formation of the dimethylaminomethyl cation ([CH₂=N(CH₃)₂]⁺) at m/z 58. docbrown.info

Expected Fragmentation Pattern:

| m/z | Proposed Fragment Ion | Notes |

| 130 | [C₅H₁₀N₂S]⁺ | Molecular Ion (M⁺) |

| 72 | [C₄H₁₀N]⁺ | Loss of HSCN |

| 58 | [C₃H₈N]⁺ | [CH₂=N(CH₃)₂]⁺, often the base peak for dimethylamino compounds. docbrown.info |

| 44 | [C₂H₆N]⁺ | [CH₃NHCH₂]⁺ |

Chromatographic Methods for Separation and Quantification in Research

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, by-products, or biological matrices, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of isothiocyanates. researchgate.netmdpi.com However, the lack of a strong UV chromophore in many aliphatic isothiocyanates can present a challenge for detection. mdpi.com

Method Development: For this compound, a reversed-phase HPLC method using a C18 column is a common starting point. sielc.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or phosphoric acid to ensure good peak shape for the amine functionality. sielc.com

Derivatization: To enhance detection sensitivity, especially for trace analysis, pre-column or post-column derivatization is often employed. nih.govacs.orgmostwiedzy.pl Reagents that react with the isothiocyanate group to form a product with a strong UV or fluorescence signal are used. For instance, isothiocyanates can be derivatized with compounds containing a thiol group, such as N-acetyl-L-cysteine, to yield a product that can be more readily detected. nih.govacs.orgmostwiedzy.pl

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile |

| Elution | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at low wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds. While some isothiocyanates can be analyzed directly, thermal instability can be a concern, potentially leading to degradation or rearrangement in the hot injector port. nih.govmostwiedzy.pl

Derivatization for GC: Similar to HPLC, derivatization can be used to create more volatile and thermally stable derivatives. However, for a compound like this compound, direct analysis might be feasible given its relatively low molecular weight.

GC-MS Analysis: The coupling of GC with a mass spectrometer (GC-MS) provides both separation and identification capabilities. The retention time from the GC and the mass spectrum from the MS offer a high degree of confidence in the identification of the compound. mdpi.comresearchgate.net The fragmentation patterns observed in GC-MS would be similar to those described in the MS/MS section.

Typical GC-MS Parameters:

| Parameter | Condition |

| Column | DB-5ms or similar non-polar capillary column (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 50 °C, ramp to 280 °C |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Analyzer | Quadrupole or Ion Trap |

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography stands as a definitive technique for the elucidation of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of chemical compounds. To date, a comprehensive search of crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data for this compound or its direct derivatives.

Despite the lack of specific crystallographic studies on this compound derivatives, insights into their potential solid-state structures can be gleaned from the analysis of related compounds containing the isothiocyanate and dimethylamino functionalities. The study of such analogous structures can provide a foundational understanding of the geometric preferences and non-covalent interactions that might be expected in the crystalline forms of the target compound's derivatives.

Research into the crystal structures of metal complexes incorporating isothiocyanate ligands offers valuable information. For instance, the study of a copper(II) complex with a Schiff base ligand derived from N,N-dimethylethylenediamine, namely {N,N-Dimethyl-N′-[1-(2-pyridyl)ethylidene]ethane-1,2-diamine-κN,N′,N′′}bis(thiocyanato-κN)copper(II), provides detailed structural parameters. In this complex, the copper ion is five-coordinated in a distorted square-pyramidal geometry. The basal plane is occupied by the tridentate Schiff base and one nitrogen-bound thiocyanate (B1210189) ligand, while the second thiocyanate group occupies the apical position. researchgate.net The crystal structure is further stabilized by intermolecular C—H···S and C—H···N hydrogen bonds, which link adjacent molecules. researchgate.net

Another relevant example is the crystal structure of isothiocyanato[(3,14-dimethyl-2,6,13,17-tetraazatricyclo(16.4.0.07,12)docosane)]copper(II) thiocyanate. researchgate.net In this complex, the copper(II) ion also exhibits a five-coordinate, axially elongated square pyramidal environment. The four amine nitrogen atoms form the equatorial plane, and the nitrogen atom of a thiocyanate ligand is in the apical position. researchgate.net The mean Cu–N basal plane bond length is 2.037(2) Å, and the coordinated Cu–NCS bond length is 2.322(3) Å. researchgate.net

These examples demonstrate the coordinating behavior of the isothiocyanate group, which typically binds to metal centers through its nitrogen atom. The solid-state packing of these molecules is often influenced by weak intermolecular forces, such as hydrogen bonds involving the thiocyanate group. While these findings are informative, it is crucial to emphasize that the electronic and steric properties of the specific derivatives of this compound would ultimately govern their crystal packing and molecular conformation. The acquisition of single crystals of these derivatives remains a prerequisite for their definitive structural characterization by X-ray crystallography.

| Parameter | {N,N-Dimethyl-N′-[1-(2-pyridyl)ethylidene]ethane-1,2-diamine-κN,N′,N′′}bis(thiocyanato-κN)copper(II) researchgate.net |

| Chemical Formula | C₁₃H₁₇CuN₅S₂ |

| Formula Weight | 370.98 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 10.9895 (4) |

| b (Å) | 11.2172 (4) |

| c (Å) | 13.7549 (5) |

| α (°) | 81.222 (2) |

| β (°) | 87.121 (2) |

| γ (°) | 79.702 (2) |

| Volume (ų) | 1648.27 (10) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg m⁻³) | 1.495 |

| R-factor | 0.036 |

| Parameter | Isothiocyanato[(3,14-dimethyl-2,6,13,17-tetraazatricyclo(16.4.0.07,12)docosane)]copper(II) thiocyanate researchgate.net |

| Chemical Formula | C₁₉H₃₆CuN₆S₂ |

| Formula Weight | 516.26 |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| a (Å) | 7.9681 (2) |

| b (Å) | 8.8644 (2) |

| c (Å) | 18.8165 (5) |

| α (°) | 76.758 (70) |

| β (°) | 78.490 (2) |

| γ (°) | 77.679 (2) |

| Volume (ų) | 1247.96 (5) |

| Z | 2 |

| Temperature (K) | 100 (2) |

| Radiation | Not Specified |

| Density (calculated) (g/cm³) | 1.374 |

| R-factor | 0.043 |

Future Research Directions and Emerging Opportunities for 2 Isothiocyanato Ethyl Dimethyl Amine

Integration of (2-Isothiocyanato-ethyl)-dimethyl-amine into Flow Chemistry and Automation Platforms

The inherent reactivity and potential instability of isothiocyanates make their synthesis and immediate use in subsequent reactions an ideal application for flow chemistry. nih.gov Continuous flow processes offer significant advantages over traditional batch reactions, including enhanced safety, better control over reaction parameters, and the ability to telescope multi-step syntheses. nih.gov

The synthesis of this compound could be seamlessly integrated into automated flow platforms. For instance, the precursor, 2-(dimethylamino)ethanamine, could be reacted with a thiocarbonylating agent within a microreactor, and the resulting isothiocyanate could be directly channeled into a second reactor for immediate conjugation to a target molecule. This approach would minimize the handling of the potentially hazardous isothiocyanate and allow for on-demand production.

Recent advancements in flow chemistry have demonstrated the rapid and efficient formation of various isothiocyanates. nih.gov These methods often utilize immobilized reagents or catalysts, which can be packed into reactor cartridges, simplifying purification and product isolation. nih.gov The development of a dedicated flow process for this compound would not only improve the safety and efficiency of its synthesis but also facilitate its use in high-throughput screening and the automated synthesis of compound libraries.

Table 1: Comparison of Batch vs. Flow Synthesis for Isothiocyanates

| Feature | Batch Synthesis | Flow Synthesis |

| Safety | Handling of bulk, potentially toxic reagents. | In-situ generation and immediate use of reactive intermediates. |

| Control | Difficult to control exothermic reactions. | Precise control over temperature, pressure, and residence time. |

| Scalability | Often challenging to scale up. | Readily scalable by extending reaction time or using parallel reactors. nih.gov |

| Purity | May require extensive purification. | Often yields purer products, minimizing downstream processing. |

The integration of such a flow process with automated purification and analysis would create a powerful platform for exploring the chemical space around this compound derivatives for various applications.

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The presence of both a hydrogen bond acceptor (the isothiocyanate group and the tertiary amine) and a potential protonatable site (the tertiary amine) in this compound suggests its potential utility in supramolecular chemistry and the design of self-assembling systems. While the isothiocyanate group is primarily known for its covalent reactivity, it can participate in non-covalent interactions.

The tertiary amine moiety can play a crucial role in directing self-assembly through hydrogen bonding or, upon protonation, through electrostatic interactions. The pH-responsive nature of the dimethylamino group could be exploited to trigger or control the assembly and disassembly of supramolecular structures. For example, at neutral or basic pH, the lone pair of the nitrogen atom could act as a hydrogen bond acceptor, while at acidic pH, the resulting ammonium (B1175870) cation could participate in ion-pairing interactions.

While the direct study of this compound in supramolecular chemistry is not yet reported, the reaction of tertiary amines with isothiocyanates to form zwitterionic adducts is known, highlighting the potential for strong intermolecular interactions. researchgate.net Future research could focus on designing systems where this compound is incorporated into larger molecules, such as polymers or dendrimers, to create materials with tunable self-assembly properties.

Table 2: Potential Supramolecular Interactions of this compound

| Functional Group | Potential Interaction | Stimulus for Control |

| Isothiocyanate (-NCS) | Hydrogen bonding, Dipole-dipole | --- |

| Tertiary Amine (-N(CH₃)₂) | Hydrogen bonding | pH (protonation) |

| Protonated Tertiary Amine (-N⁺H(CH₃)₂) | Electrostatic interactions, Ion-pairing | pH |

Potential for this compound Derivatives in Chemical Biology Probes

The isothiocyanate group is a well-established reactive handle for the covalent labeling of biomolecules, particularly at lysine (B10760008) residues and N-termini of proteins. mdpi.com The incorporation of a dimethylamino group in this compound offers intriguing possibilities for the development of advanced chemical biology probes.

The tertiary amine can impart pH-sensitivity to probes derived from this compound. mdpi.comnih.gov For instance, a fluorescent dye functionalized with this compound could exhibit pH-dependent fluorescence properties. Such a probe could be used to report on the pH of specific cellular compartments or to monitor pH changes associated with biological processes. The protonation state of the amine could influence the electronic properties of the attached fluorophore, leading to changes in its absorption or emission spectra. nih.gov

Furthermore, the dimethylamino group can enhance the water solubility of the probe, which is a desirable property for biological applications. This increased solubility could improve the biocompatibility and reduce non-specific binding of the probe.

Derivatives of this compound could be designed as:

pH-sensitive fluorescent probes: For imaging acidic organelles like lysosomes or monitoring cellular pH gradients.

Affinity-based probes: Where the dimethylamino group acts as a recognition motif for specific biological targets.

Mass spectrometry-based probes: The tertiary amine can facilitate ionization in mass spectrometry, aiding in the identification of labeled proteins and peptides.

Sustainable and Scalable Production of this compound for Research Use

The growing emphasis on green chemistry necessitates the development of sustainable and scalable methods for the production of important chemical building blocks. nih.gov Traditional methods for isothiocyanate synthesis often rely on toxic reagents like thiophosgene (B130339) or carbon disulfide. rsc.org

Recent research has focused on developing greener alternatives. One promising approach is the sulfurization of isocyanides with elemental sulfur, which is an abundant and low-cost industrial byproduct. nih.govrsc.org This reaction can be catalyzed by tertiary amines, suggesting a potentially streamlined synthesis of this compound where the starting material could also act as a catalyst. nih.gov

Another sustainable approach involves the desulfurization of dithiocarbamates, which can be formed from the corresponding primary amine and carbon disulfide in water. nih.gov The use of water as a solvent and milder, less toxic reagents for the desulfurization step significantly improves the environmental footprint of the synthesis. nih.gov

The development of a scalable synthesis for this compound is crucial for its widespread adoption in research and potential commercial applications. Continuous flow synthesis, as mentioned earlier, offers a clear pathway to scalability. nih.gov By optimizing a sustainable batch or flow process, this valuable compound can be made more accessible to the scientific community.

Table 3: Comparison of Synthetic Methods for Isothiocyanates

| Method | Reagents | Advantages | Disadvantages |

| Thiophosgene Method | Primary amine, Thiophosgene | High yielding | Highly toxic reagent |

| Carbon Disulfide Method | Primary amine, CS₂, Desulfurizing agent | Versatile | CS₂ is toxic and flammable |

| Isocyanide Sulfurization | Isocyanide, Elemental Sulfur | Atom economical, Sustainable sulfur source nih.govrsc.org | Isocyanides can be toxic |

| Aqueous Dithiocarbamate (B8719985) Desulfurization | Primary amine, CS₂, Oxidant (in water) | Green solvent, Milder conditions nih.gov | May require specific oxidants |

Q & A

Q. How can open-data initiatives balance transparency with safety in sharing this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.